2-(3-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide
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Overview
Description
2-(3-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted with a methyl group at the third position and a propan-2-yloxyphenyl group attached to the nitrogen atom of the acetamide moiety. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide typically involves the following steps:
Preparation of 3-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 3-methylphenoxyacetic acid: The 3-methylphenol is then reacted with chloroacetic acid in the presence of a base to form 3-methylphenoxyacetic acid.
Synthesis of 4-propan-2-yloxyaniline: This involves the reaction of 4-nitrophenol with isopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amine.
Formation of this compound: Finally, 3-methylphenoxyacetic acid is reacted with 4-propan-2-yloxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and propan-2-yloxy groups can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the phenoxy ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(3-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
2-(3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
2-(3-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(2)22-16-9-7-15(8-10-16)19-18(20)12-21-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXXEEZAHIJOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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